2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide
Overview
Description
“2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide” is a chemical compound . Its molecular formula is C9H9BrFNO.
Molecular Structure Analysis
The molecular structure of “2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide” consists of a bromine atom (Br), a fluorine atom (F), a nitrogen atom (N), an oxygen atom (O), and nine carbon atoms © and nine hydrogen atoms (H) .Physical And Chemical Properties Analysis
The molecular weight of “2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide” is 246.08 g/mol.Scientific Research Applications
Synthesis and Chemical Reactivity
2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide serves as a key intermediate in various synthesis processes due to its structural and chemical properties. For instance, similar compounds have been utilized in the synthesis of bioactive molecules. A practical synthesis method for 2-Fluoro-4-bromobiphenyl, which shares structural similarities, has been developed for large-scale production, showcasing the compound's significance in pharmaceutical manufacturing (Qiu, Gu, Zhang, & Xu, 2009).
Biological and Environmental Interactions
Acetamide derivatives, like 2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide, have been the subject of extensive research due to their biological effects. The toxicological aspects of acetamide and its derivatives have been reviewed, reflecting their commercial importance and the significant information added to our understanding of the biological consequences of exposure (Kennedy, 2001).
Moreover, the environmental aspects of acetamide derivatives are also noteworthy. Advanced oxidation processes (AOPs) have been used to treat acetaminophen, leading to the generation of by-products like acetamide, showcasing the environmental relevance of acetamide derivatives in water treatment technologies (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Heterocyclic Synthesis
2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide could potentially serve as an intermediate in the synthesis of heterocyclic systems. Similar compounds, like 2-cyano-N-(2-hydroxyethyl) acetamide, have been systematically reviewed for their reactivity and usage in the synthesis of various heterocyclic compounds, highlighting the compound's potential in creating novel synthetic structures (Gouda, Sabah, Aljuhani, El-Gahani, El-Enazi, Al Enizi, & Al-Balawi, 2015).
Safety And Hazards
properties
IUPAC Name |
2-bromo-N-(4-fluoro-3-methylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-6-4-7(2-3-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRJOLXXNSQSKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30707292 | |
Record name | 2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30707292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide | |
CAS RN |
929283-21-6 | |
Record name | 2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30707292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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